![molecular formula C19H16ClN5 B12469960 1-(3-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469960.png)

1-(3-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

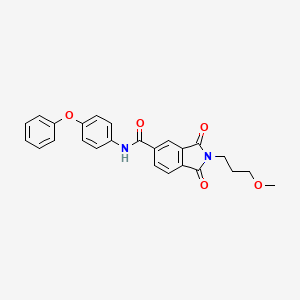

説明

1-(3-クロロフェニル)-N-(1-フェニルエチル)ピラゾロ[3,4-d]ピリミジン-4-アミンは、ピラゾロ[3,4-d]ピリミジン類に属する化合物です。 これらの化合物は、特にがん治療のためのキナーゼ阻害剤としての潜在的な治療用途により、医薬品化学において大きな注目を集めています .

準備方法

1-(3-クロロフェニル)-N-(1-フェニルエチル)ピラゾロ[3,4-d]ピリミジン-4-アミンの合成は、通常、以下の手順を含みます。

ピラゾロ[3,4-d]ピリミジンコアの形成: これは、適切な前駆体を含む環化反応によって達成できます。

3-クロロフェニル基の導入: この手順には、通常、塩素原子がフェニル環に導入される置換反応が含まれます。

N-(1-フェニルエチル)基の結合: これは、フェニルエチルアミンがピラゾロ[3,4-d]ピリミジンコアの窒素原子に結合されるアミノ化反応によって行うことができます

化学反応解析

1-(3-クロロフェニル)-N-(1-フェニルエチル)ピラゾロ[3,4-d]ピリミジン-4-アミンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。

科学研究の応用

1-(3-クロロフェニル)-N-(1-フェニルエチル)ピラゾロ[3,4-d]ピリミジン-4-アミンは、いくつかの科学研究の応用があります。

化学: これは、より複雑な分子の合成のための構成ブロックとして使用されます。

生物学: この化合物は、酵素阻害を含む潜在的な生物活性について研究されています。

化学反応の分析

1-(3-chlorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the phenyl ring

科学的研究の応用

1-(3-chlorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: It has shown promise as a kinase inhibitor for cancer treatment, particularly in targeting specific oncogenic pathways

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

作用機序

1-(3-クロロフェニル)-N-(1-フェニルエチル)ピラゾロ[3,4-d]ピリミジン-4-アミンの作用機序には、特定のキナーゼの阻害が含まれます。これらのキナーゼは、細胞の成長、増殖、および生存を調節する細胞シグナル伝達経路において重要な役割を果たしています。 これらのキナーゼを阻害することにより、この化合物はこれらの経路を破壊し、癌細胞の成長と増殖を阻害することができます .

類似化合物の比較

1-(3-クロロフェニル)-N-(1-フェニルエチル)ピラゾロ[3,4-d]ピリミジン-4-アミンは、次のような他のピラゾロ[3,4-d]ピリミジン誘導体と比較することができます。

1-tert-ブチル-3-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イルアミン: この化合物は、キナーゼ阻害活性も示しますが、置換基が異なり、効力と選択性に影響を与える可能性があります.

1-(4-イミノ-1-置換-1H-ピラゾロ[3,4-d]ピリミジン-5-イル)ウレア誘導体: これらの化合物は、有望な抗がん活性を示しており、構造的に類似していますが、官能基が異なります.

1-(3-クロロフェニル)-N-(1-フェニルエチル)ピラゾロ[3,4-d]ピリミジン-4-アミンの独自性は、その特定の置換基にあり、これがその独特の生物活性と潜在的な治療用途に貢献しています .

類似化合物との比較

1-(3-chlorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine: This compound also exhibits kinase inhibitory activity but differs in its substituents, which can affect its potency and selectivity.

1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives: These compounds have shown promising anticancer activity and are structurally similar but have different functional groups.

The uniqueness of 1-(3-chlorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substituents, which contribute to its distinct biological activity and potential therapeutic applications .

特性

分子式 |

C19H16ClN5 |

|---|---|

分子量 |

349.8 g/mol |

IUPAC名 |

1-(3-chlorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C19H16ClN5/c1-13(14-6-3-2-4-7-14)24-18-17-11-23-25(19(17)22-12-21-18)16-9-5-8-15(20)10-16/h2-13H,1H3,(H,21,22,24) |

InChIキー |

QTLPEXDDJSVWCZ-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-acetylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469877.png)

![7-[(2-Chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B12469881.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12469888.png)

![4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile](/img/structure/B12469898.png)

![N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B12469901.png)

![Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12469910.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide](/img/structure/B12469918.png)

![ethyl ({2-[(E)-(4-chlorophenyl)diazenyl]phenyl}carbamothioyl)carbamate](/img/structure/B12469928.png)

![3-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12469937.png)

![4-chloro-N-[3-(propan-2-yloxy)propyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469954.png)